molecular formula C16H12ClF2N5O B2758059 5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide CAS No. 899981-52-3

5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide

Cat. No. B2758059
CAS RN: 899981-52-3
M. Wt: 363.75
InChI Key: OBHGBOIFTPBKKW-UHFFFAOYSA-N
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Description

“5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide” is a chemical compound with the molecular formula C16H12ClF2N5O and a molecular weight of 363.75. It belongs to the class of triazole compounds, which are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of triazole compounds often involves a cascade nucleophilic addition/cyclization process . A simple and transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds has been developed . This protocol is accomplished under mild conditions and further functionalization can enrich the molecular diversity of triazoles .


Molecular Structure Analysis

Triazoles are natural heterocyclic compounds which have five members containing three nitrogen and two carbon atoms . There are two tautomeric triazoles, 1, 2, 3-triazole and 1, 2, 4-triazole .


Chemical Reactions Analysis

The chemical reactions involving triazole compounds often involve a cascade nucleophilic addition/cyclization process . Control experiments and DFT calculations can clarify the reaction mechanism and rationalize the kinetic and thermodynamic selectivity observed in the transformation .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Triazole derivatives are known for their antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial effectiveness. Some derivatives demonstrated good or moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Antitumor Applications

The structural motif of triazole is also explored in the development of antitumor agents. For example, compounds with triazole units have been synthesized and evaluated for their potential as novel antiasthmatic agents by inhibiting eosinophilia, an indication of their broader therapeutic applications (Naito et al., 1996).

Peptidomimetics and Biologically Active Compounds

Triazole-based scaffolds are crucial in the synthesis of peptidomimetics or biologically active compounds, offering a pathway to novel drug discovery. The versatile chemistry of these compounds allows for the creation of structurally diverse and biologically active molecules, useful in drug development and other bioactive material studies (Ferrini et al., 2015).

Anti-inflammatory and Molluscicidal Agents

Triazole derivatives have been identified as potential anti-inflammatory and molluscicidal agents. A study synthesized various fused and non-fused 1,2,4-triazoles with significant anti-inflammatory and molluscicidal activities, demonstrating the compound's versatility in pharmaceutical applications (El Shehry et al., 2010).

Mechanism of Action

The mechanism of action of triazole compounds is often related to their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Future Directions

Triazole compounds have shown versatile biological activities and are present in a number of drug classes . Therefore, the future directions for “5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide” and similar compounds could involve further exploration of their potential therapeutic applications. This could include antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .

properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2N5O/c17-11-4-2-1-3-9(11)8-24-15(20)14(22-23-24)16(25)21-10-5-6-12(18)13(19)7-10/h1-7H,8,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHGBOIFTPBKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide

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